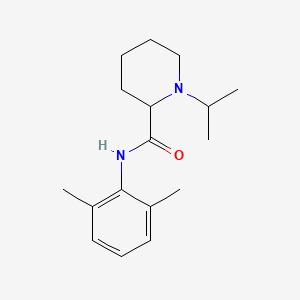![molecular formula C22H17NO5 B12315308 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid is a complex organic compound with significant applications in various scientific fields. Its structure comprises a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino-hydroxybenzoic acid backbone. This compound is often used in peptide synthesis due to its protective Fmoc group, which can be removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino-hydroxybenzoic acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Removal of the Fmoc group, yielding the free amino compound.
Scientific Research Applications
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxybenzoic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric acid
Uniqueness
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid is unique due to its specific structure, which combines the protective Fmoc group with a hydroxybenzoic acid backbone. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in the creation of complex peptides and proteins.
Properties
Molecular Formula |
C22H17NO5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C22H17NO5/c24-20-11-13(21(25)26)9-10-19(20)23-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,24H,12H2,(H,23,27)(H,25,26) |
InChI Key |
FJHKPJUMDNWUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)



![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)



![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)

